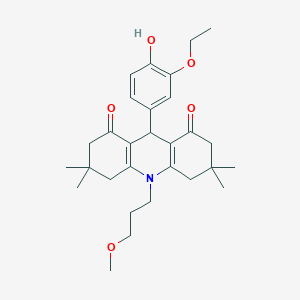![molecular formula C22H17ClN2O4 B422978 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE](/img/structure/B422978.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is a complex organic compound with a molecular formula of C29H24ClN3O7S . This compound is notable for its unique structure, which includes a benzoylhydrazono group, a chlorophenyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with benzoylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Limited use due to its specialized nature, but it may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The benzoylhydrazono group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorophenyl group may participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE
- 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLOROPHENYL 4-METHOXYBENZOATE is unique due to the presence of the chlorophenyl group, which can engage in specific interactions not possible with methoxy or ethoxy groups. This structural difference can lead to variations in reactivity and binding affinity, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C22H17ClN2O4 |
|---|---|
Poids moléculaire |
408.8g/mol |
Nom IUPAC |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-18-10-8-17(9-11-18)22(27)29-20-12-7-15(13-19(20)23)14-24-25-21(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,26)/b24-14+ |
Clé InChI |
KKFSKMAGQZIGJH-ZVHZXABRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)Cl |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B422895.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B422899.png)
![2-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B422901.png)
![2-methoxy-6-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B422902.png)
![3-(4-tert-butylphenyl)-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B422904.png)
![9-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422906.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B422907.png)
![9-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B422909.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B422910.png)
![4-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B422913.png)
![ethyl (4Z)-4-[4-(dimethylamino)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422914.png)

![ETHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422917.png)
